molecular formula C8H13NO2 B2433332 5-(2-Methylpropanoyl)pyrrolidin-2-one CAS No. 1783350-08-2

5-(2-Methylpropanoyl)pyrrolidin-2-one

Cat. No. B2433332
CAS RN: 1783350-08-2
M. Wt: 155.197
InChI Key: RFVFIDVLYBMKMD-UHFFFAOYSA-N
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Description

5-(2-Methylpropanoyl)pyrrolidin-2-one, also known as 5-isobutyrylpyrrolidin-2-one, is a chemical compound with the molecular formula C8H13NO2 . It has a molecular weight of 155.2 .


Synthesis Analysis

The synthesis of 5-(2-Methylpropanoyl)pyrrolidin-2-one involves a Lewis acid-catalyzed opening of donor–acceptor cyclopropanes with primary amines to γ-amino esters, followed by in situ lactamization and dealkoxycarbonylation . This method has a broad scope of applicability and can involve a variety of substituted anilines, benzylamines, and other primary amines .


Molecular Structure Analysis

The molecular structure of 5-(2-Methylpropanoyl)pyrrolidin-2-one can be represented by the InChI code: 1S/C8H13NO2/c1-5(2)8(11)6-3-4-7(10)9-6/h5-6H,3-4H2,1-2H3, (H,9,10) .


Chemical Reactions Analysis

The reaction of 5-(2-Methylpropanoyl)pyrrolidin-2-one involves donor–acceptor cyclopropanes reacting as 1,4- C, C -dielectrophiles, and amines reacting as 1,1-dinucleophiles . The resulting di- and trisubstituted pyrrolidin-2-ones can be used in subsequent chemistry to obtain various nitrogen-containing polycyclic compounds .


Physical And Chemical Properties Analysis

5-(2-Methylpropanoyl)pyrrolidin-2-one is a powder that is stored at room temperature .

Scientific Research Applications

Chemical Synthesis

5-(2-Methylpropanoyl)pyrrolidin-2-one is often used in chemical synthesis . Its unique structure allows it to participate in a variety of reactions, making it a versatile tool for chemists. It can be used to synthesize a wide range of compounds, contributing to the development of new materials and pharmaceuticals.

Drug Discovery

The pyrrolidine ring, which is a part of the 5-(2-Methylpropanoyl)pyrrolidin-2-one molecule, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The non-planarity of the ring, a phenomenon called “pseudorotation”, allows for efficient exploration of the pharmacophore space due to sp3-hybridization .

Development of Biologically Active Compounds

5-(2-Methylpropanoyl)pyrrolidin-2-one can be used as a scaffold for the development of novel biologically active compounds . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Multi-component Reactions

5-(2-Methylpropanoyl)pyrrolidin-2-one can participate in multi-component reactions . An unprecedented multi-component reaction with solvent participation and a novel conversion of sulfur ylides was developed via a Ugi/olefination reaction to construct pyrrolidin-5-one-2-carboxamides .

Functional Group Tolerance

This compound exhibits good functional group tolerance . This means it can be used in reactions with a wide range of substrates, making it a versatile tool in synthetic chemistry .

Safety and Hazards

The safety information for 5-(2-Methylpropanoyl)pyrrolidin-2-one includes several hazard statements: H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

The resulting di- and trisubstituted pyrrolidin-2-ones from the reaction of 5-(2-Methylpropanoyl)pyrrolidin-2-one can be used in subsequent chemistry to obtain various nitrogen-containing polycyclic compounds of interest to medicinal chemistry and pharmacology, such as benz [ g ]indolizidine derivatives .

properties

IUPAC Name

5-(2-methylpropanoyl)pyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-5(2)8(11)6-3-4-7(10)9-6/h5-6H,3-4H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFVFIDVLYBMKMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C1CCC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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